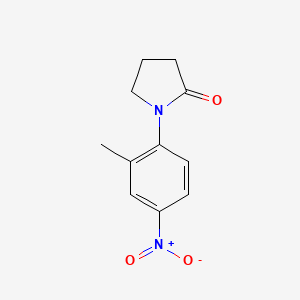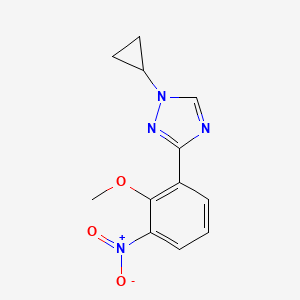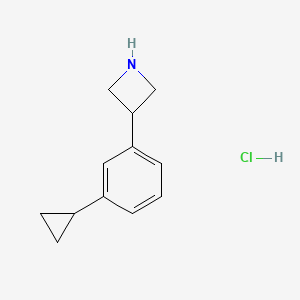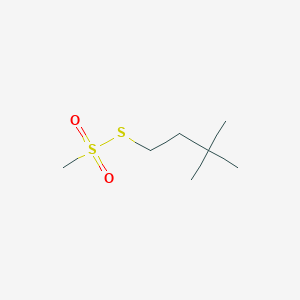
3,3-dimethyl-1-methylsulfonylsulfanylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-methylsulfonylsulfanylbutane is an organic compound characterized by its unique structure, which includes a butane backbone with methyl, methylsulfonyl, and sulfanyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-methylsulfonylsulfanylbutane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-dimethyl-1-butanol with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-methylsulfonylsulfanylbutane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methylsulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Thiol reagents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Dimethyl-1-methylsulfonylsulfanylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3,3-dimethyl-1-methylsulfonylsulfanylbutane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. For example, the sulfanyl group can interact with thiol groups in proteins, affecting their function .
類似化合物との比較
Similar Compounds
3,3-Dimethyl-1-butanol: A precursor in the synthesis of 3,3-dimethyl-1-methylsulfonylsulfanylbutane.
3,3-Dimethyl-1-butene: Another related compound with different reactivity and applications.
3-Dimethylsulfoniopropionate (DMSP): A compound with a similar sulfonium group but different overall structure and properties.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H16O2S2 |
|---|---|
分子量 |
196.3 g/mol |
IUPAC名 |
3,3-dimethyl-1-methylsulfonylsulfanylbutane |
InChI |
InChI=1S/C7H16O2S2/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3 |
InChIキー |
YYACKEOKSUCRTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCSS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


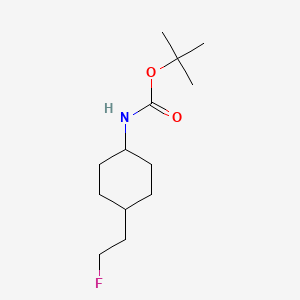
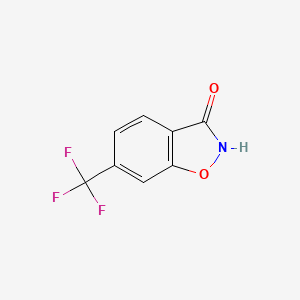

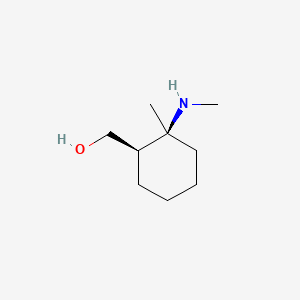
![Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B15338255.png)
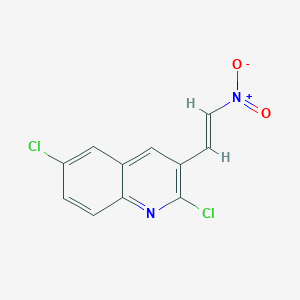
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B15338281.png)
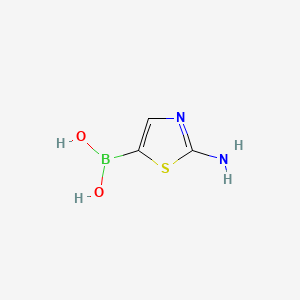
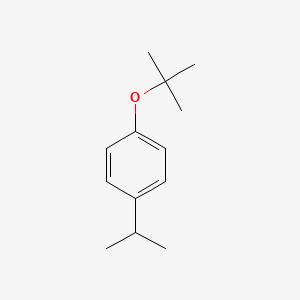
![5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B15338301.png)
